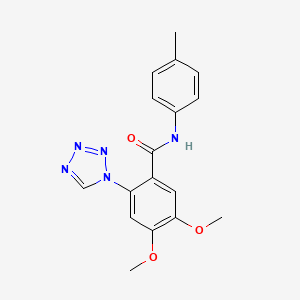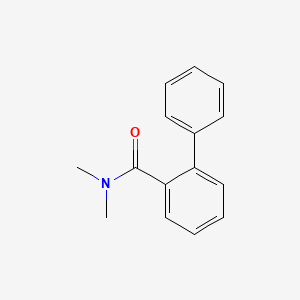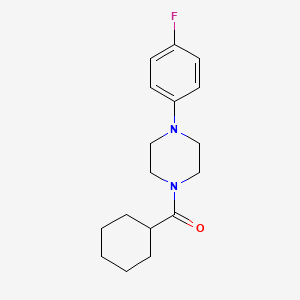![molecular formula C17H18ClNOS B5874692 3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide, commonly known as CCTEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCTEP is a potent and selective inhibitor of the protein tyrosine phosphatase, PTPN11, which is involved in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
CCTEP exerts its pharmacological effects by selectively inhibiting the activity of PTPN11, a protein tyrosine phosphatase that plays a critical role in the regulation of cell growth, differentiation, and survival. PTPN11 is overexpressed in many types of cancer and is involved in the development of drug resistance. By inhibiting PTPN11, CCTEP can promote cancer cell death and sensitize cancer cells to chemotherapy drugs and radiation therapy. In addition, CCTEP can improve glucose tolerance and insulin sensitivity by inhibiting PTPN11 in liver and muscle tissues.
Biochemical and Physiological Effects:
CCTEP has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CCTEP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy drugs and radiation therapy. In diabetes research, CCTEP has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in muscle and liver tissues. In autoimmune disorder research, CCTEP has been shown to reduce inflammation and prevent tissue damage by inhibiting the activation of immune cells.
Advantages and Limitations for Lab Experiments
CCTEP has several advantages for lab experiments. It is a potent and selective inhibitor of PTPN11, which makes it a valuable tool for studying the role of PTPN11 in various diseases. CCTEP has also been shown to be well-tolerated in animal models, which suggests that it may have a favorable safety profile in humans. However, there are also some limitations to using CCTEP in lab experiments. CCTEP has poor solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, CCTEP may have off-target effects on other protein tyrosine phosphatases, which may complicate data interpretation.
Future Directions
There are several future directions for research on CCTEP. One area of interest is the development of more potent and selective inhibitors of PTPN11. Another area of interest is the investigation of the role of PTPN11 in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems for CCTEP may improve its bioavailability and efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of CCTEP in humans.
Synthesis Methods
The synthesis of CCTEP involves a multi-step process that starts with the reaction of 4-chlorothiophenol with 4-ethylbenzoyl chloride to form 4-ethylphenyl 4-chlorothiophenyl sulfide. The sulfide is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide. The purity of the final product is confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Scientific Research Applications
CCTEP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. In cancer research, CCTEP has been shown to inhibit the growth and survival of cancer cells by targeting PTPN11, which is overexpressed in many types of cancer. CCTEP has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies. In diabetes research, CCTEP has been shown to improve glucose tolerance and insulin sensitivity in animal models. In autoimmune disorder research, CCTEP has been shown to reduce inflammation and prevent tissue damage in animal models of multiple sclerosis and rheumatoid arthritis.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-3-7-15(8-4-13)19-17(20)11-12-21-16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYRSZPZRLVIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)
